Cas no 6754-35-4 (Pulchellin)

Pulchellin structure
Pulchellin structure
Product Name:Pulchellin
Numero CAS:6754-35-4
MF:C15H22O4
MW:266.332785129547
CID:1719540
PubChem ID:50990212
Update Time:2025-04-21

Pulchellin Proprietà chimiche e fisiche

Nomi e identificatori

    • Pulchellin
    • Azuleno(6,5-B)furan-2(3H)-one, decahydro-5,7-dihydroxy-4A,8-dimethyl-3-methylene-, (3ar-(3aalpha,4abeta,5alpha,7alpha,7aalpha,8alpha,9abeta))-
    • Decahydro-5,7-dihydroxy-4A,8-dimethyl-3-methyleneazuleno(6,5-B)furan-2(3H)-one (3ar-(3aalpha,4abeta,5alpha,7alpha,7aalpha,8alpha,9abeta))-
    • Pulchellin A
    • Nsc 85244
    • Azuleno(6,5-B)furan-2(3H)-one, decahydro-5,7-dihydroxy-4A,8-dimethyl-3-methylene-, (3ar,4as,5R,7S,7as,8R,9as)-
    • (3aR)-3a,4,4a,5,6,7,7aα,8,9,9aβ-Decahydro-5α,7α-dihydroxy-4aβ,8α-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one
    • 5-Azuleneacetic acid, decahydro-1,3,6-trihydroxy-3a,8-dimethyl-alpha-methylene-, gamma-lactone
    • 6754-35-4
    • Ambros-11(13)-en-12-oic acid, 2alpha,4alpha,8alpha-trihydroxy-,gamma-lactone
    • (3aS,5R,5aS,6S,8R,8aS,9aR)-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one
    • NSC85244
    • AKOS040753653
    • NSC-85244
    • Inchi: 1S/C15H22O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11+,12-,13-,15-/m1/s1
    • Chiave InChI: BPUNWVGCTMEMKQ-YMWQRJDOSA-N
    • Sorrisi: O[C@@H]1C[C@@H]([C@H]2[C@H](C)C[C@H]3[C@@H](C(=C)C(=O)O3)C[C@@]21C)O

Proprietà calcolate

  • Massa esatta: 266.15186
  • Massa monoisotopica: 266.15180918g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 0
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • PSA: 66.76
  • LogP: 1.26210
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.